molecular formula C11H13ClOS2 B14063079 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one

1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one

Cat. No.: B14063079
M. Wt: 260.8 g/mol
InChI Key: YVTUQDMMSJBQKS-UHFFFAOYSA-N
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Description

The compound 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one is a halogenated aromatic ketone featuring methylthio (-SMe) substituents at the 3- and 4-positions of the phenyl ring and a chlorinated propanone chain. Such compounds are of interest in organic synthesis, particularly as intermediates for pharmaceuticals, agrochemicals, or ligands in coordination chemistry.

Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[3,4-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-7(12)11(13)8-4-5-9(14-2)10(6-8)15-3/h4-7H,1-3H3

InChI Key

YVTUQDMMSJBQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)SC)SC)Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS)

This method involves substituting halogen atoms on a dihalobenzene precursor with methylthiolate ions. For example, 3,4-dibromobenzene reacts with sodium methanethiolate (NaSCH₃) in the presence of a copper(I) catalyst (e.g., CuI) and a coordinating ligand (e.g., 1,10-phenanthroline) in dimethylformamide (DMF) at elevated temperatures (100–120°C). The reaction proceeds via a Ullmann-type coupling mechanism, yielding 3,4-bis(methylthio)benzene with reported yields exceeding 85%.

Key Reaction Conditions:

  • Substrate: 3,4-Dibromobenzene
  • Nucleophile: NaSCH₃ (2.2 equiv)
  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Solvent: DMF
  • Temperature: 120°C, 24 hours

Direct Thiolation of Phenol Derivatives

An alternative route starts with 3,4-dihydroxybenzene (resorcinol derivative), where hydroxyl groups are replaced with methylthio groups. This method employs Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) with methanethiol. However, this approach is less common due to competing side reactions and moderate yields (~60%).

Friedel-Crafts Acylation for Ketone Formation

The 3,4-bis(methylthio)phenyl intermediate undergoes acylation to introduce the propanone group. Friedel-Crafts acylation is favored due to the electron-donating nature of methylthio groups, which activate the aromatic ring toward electrophilic substitution.

Acylation with Propanoyl Chloride

Reaction of 3,4-bis(methylthio)benzene with propanoyl chloride (CH₃CH₂COCl) in the presence of anhydrous aluminum chloride (AlCl₃) in dichloromethane (CH₂Cl₂) at 0°C produces 1-(3,4-bis(methylthio)phenyl)propan-1-one . The methylthio groups direct the acyl group to the para position relative to one substituent, ensuring regioselectivity.

Optimized Parameters:

  • Acylating Agent: Propanoyl chloride (1.5 equiv)
  • Catalyst: AlCl₃ (1.2 equiv)
  • Solvent: CH₂Cl₂
  • Temperature: 0°C → room temperature, 4 hours
  • Yield: 78–92%

Chlorination of the Propanone Moiety

The final step involves selective chlorination at the α-position of the ketone to yield the target compound.

Radical Chlorination with Sulfuryl Chloride

Treatment of 1-(3,4-bis(methylthio)phenyl)propan-1-one with sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) under reflux conditions introduces chlorine at the α-carbon. A catalytic amount of azobisisobutyronitrile (AIBN) initiates radical chain propagation, ensuring monochlorination.

Reaction Setup:

  • Chlorinating Agent: SO₂Cl₂ (1.1 equiv)
  • Initiator: AIBN (0.1 equiv)
  • Solvent: CCl₄
  • Temperature: Reflux (76°C), 6 hours
  • Yield: 65–75%

Alternative Method: N-Chlorosuccinimide (NCS)

NCS in acetonitrile (CH₃CN) with UV light irradiation offers a milder chlorination pathway, minimizing over-chlorination. This method achieves comparable yields (70%) but requires stringent light control.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency of key steps across different methodologies:

Step Method Yield (%) Advantages Limitations
Methylthio Introduction Ullmann Coupling 85–90 High regioselectivity, scalable Requires toxic Cu catalysts
Acylation Friedel-Crafts 78–92 Rapid, high activation Acidic conditions, AlCl3 waste
Chlorination SO₂Cl₂ + AIBN 65–75 Selective monochlorination Toxic solvents (CCl₄)
Chlorination NCS + UV 70 Mild conditions Slow reaction kinetics

Mechanistic Insights and Challenges

Steric and Electronic Effects

The methylthio groups’ electron-donating nature facilitates electrophilic acylation but may sterically hinder subsequent chlorination. Computational studies suggest that the thioether’s lone pairs enhance ring activation by 20–30% compared to methoxy groups.

Byproduct Formation

Over-chlorination and diaryl ketone byproducts are common issues. GC-MS analyses reveal that maintaining stoichiometric control over SO₂Cl₂ reduces dichlorinated impurities to <5%.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and waste reduction. For instance, replacing CCl₄ with greener solvents (e.g., ethyl acetate) in chlorination steps is under investigation. Additionally, Cu catalyst recovery systems improve the Ullmann coupling’s sustainability profile.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide, DMF) at moderate temperatures.

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (CH2Cl2) at room temperature.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether at low temperatures.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiols, or ethers.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. The presence of the methylthio groups enhances its reactivity and ability to interact with biological macromolecules, potentially disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lacks explicit studies on 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one but includes analogs with structural similarities. Below is a comparative analysis based on substituent effects and available

1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one (CAS 1803860-41-4)

  • Structure: Differs in substituents (trifluoromethyl (-CF₃) at 2- and 3-positions vs. methylthio (-SMe) at 3,4-positions) and retains the 2-chloropropanone moiety.
  • Relevance: The electron-withdrawing CF₃ groups likely enhance electrophilicity of the ketone compared to the electron-donating -SMe groups in the target compound, altering reactivity in nucleophilic additions or substitutions. No experimental data (e.g., melting points, solubility) are provided .

1,3-Bis(4-bromophenyl)-2-propanone (CAS 54523-47-6)

  • Bromine’s bulkiness and electronegativity may reduce solubility in polar solvents compared to the methylthio-substituted target compound .

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

  • Structure : Features a single chlorophenyl group and a cyclopropyl moiety instead of a second chlorine.
  • No thermodynamic or kinetic data are available .

1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

  • Structure : Contains a hydrazinylidene group and methoxy substituent, differing significantly in functional groups.

Biological Activity

1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one, commonly referred to as a chlorinated ketone derivative, has garnered attention in various fields of biological research due to its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₅H₁₅ClS₂
  • Molecular Weight : 300.86 g/mol
  • CAS Number : 175175-23-2

The biological activity of this compound primarily revolves around its interaction with cellular pathways. Initial studies suggest that the compound exhibits:

  • Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
  • Cytotoxic Effects : Preliminary data indicate that it can induce apoptosis in cancer cell lines, particularly in MCF-7 (breast cancer) and HepG2 (liver cancer) models.

Biological Activity Overview

Activity TypeDescriptionReference
AntioxidantReduces levels of reactive oxygen species (ROS) in vitro.
CytotoxicityInduces apoptosis in MCF-7 and HepG2 cell lines.
AntibacterialExhibits moderate antibacterial activity against various strains.
NeuroprotectiveShows potential in protecting neuronal cells from oxidative damage.

Antioxidant Effects

A study conducted on neuronal cell models demonstrated that this compound significantly reduced ROS accumulation when exposed to oxidative stressors. The results indicated a dose-dependent relationship, suggesting the compound's efficacy as a neuroprotective agent.

Cytotoxicity in Cancer Cells

In vitro experiments revealed that treatment with the compound led to increased rates of apoptosis in MCF-7 and HepG2 cell lines. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

Antibacterial Activity

Research evaluating the antibacterial properties showed that this compound displayed moderate activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(3,4-Bis(methylthio)phenyl)-2-chloropropan-1-one in laboratory settings?

  • Methodological Answer : Prioritize hazard mitigation by referencing safety data sheets (SDS) for handling halogenated ketones. Key precautions include:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation .
  • Store in a cool, dry place away from heat sources (e.g., sparks, open flames) to prevent decomposition .
  • Follow waste disposal guidelines for halogenated organic compounds, adhering to federal and institutional regulations .

Q. What synthetic routes are commonly employed for preparing arylpropanones with methylthio and chloro substituents?

  • Methodological Answer : Claisen-Schmidt condensation is a foundational method. For example:

  • React a methylthio-substituted benzaldehyde derivative with a chloroacetophenone precursor in ethanol, using thionyl chloride (SOCl₂) as a catalyst .
  • Monitor reaction progress via TLC and purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify methylthio (–SCH₃), chloro (–Cl), and ketone (C=O) groups .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions, as demonstrated for analogous dichlorophenyl-propanones .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of methylthio and chloro substituents in arylpropanone synthesis?

  • Methodological Answer : Regioselectivity is controlled by:

  • Electrophilic Aromatic Substitution (EAS) : Electron-donating methylthio groups direct subsequent substitutions to meta/para positions. Use Lewis acids (e.g., AlCl₃) to enhance EAS efficiency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, favoring para-substitution in chloro-functionalization steps .

Q. What analytical strategies address discrepancies in reported melting points or spectral data for structurally similar compounds?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (>95% purity threshold) to rule out by-products .
  • Crystallographic Validation : Compare experimental X-ray data (e.g., bond lengths, angles) with literature values to resolve structural ambiguities .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and decomposition profiles to validate melting points .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Steric and Electronic Effects : The chloro group at C2 is activated by the electron-withdrawing ketone, enabling SN2 reactions with nucleophiles (e.g., amines, thiols).
  • Methylthio Substituents : The –SCH₃ groups donate electron density via resonance, moderating reactivity at the chloro site. Kinetic studies under varying pH/temperature can quantify these effects .

Q. How can computational modeling enhance the design of derivatives with improved bioactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Screen derivatives against target proteins (e.g., enzymes) to prioritize synthesis of high-affinity analogs .

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